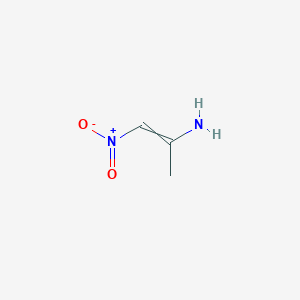
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-(2’-Di-tert-butylphosphine)biphenyl can be synthesized through the reaction of biphenyl with di-tert-butylphosphine. The reaction typically involves the use of a palladium catalyst and a base under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2’-Di-tert-butylphosphine)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product . The compound is usually produced in solid form and requires proper storage conditions to maintain its stability .
化学反応の分析
Types of Reactions
2-(2’-Di-tert-butylphosphine)biphenyl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound is highly reactive in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2-(2’-Di-tert-butylphosphine)biphenyl include palladium catalysts, bases, and solvents like toluene . The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving 2-(2’-Di-tert-butylphosphine)biphenyl include various phosphine derivatives and cross-coupled products, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2’-Di-tert-butylphosphine)biphenyl has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(2’-Di-tert-butylphosphine)biphenyl involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and the formation of new chemical bonds . The steric bulk of the ligand helps to enhance the reactivity and selectivity of the catalytic process .
類似化合物との比較
2-(2’-Di-tert-butylphosphine)biphenyl is unique due to its steric bulk and high reactivity. Similar compounds include:
XPhos: Another bulky biaryl phosphine ligand used in similar catalytic reactions.
SPhos: Known for its high reactivity in cross-coupling reactions.
RuPhos: A ligand with similar applications but different steric and electronic properties.
These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various reactions .
特性
分子式 |
C22H30O2PPd- |
|---|---|
分子量 |
463.9 g/mol |
IUPAC名 |
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; |
InChIキー |
AGTIJKLADGVFEL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 3-[3-(trifluoromethyl)phenyl]-2H-isoindole-1-carboxylate](/img/structure/B8474732.png)


![4-[(trimethylsilyl)oxy]-2H-1-benzopyran](/img/structure/B8474754.png)

![2-(4-Fluoro-2-methylphenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8474768.png)


